molecular formula C15H18N2O3 B2817281 6-Cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953891-08-2

6-Cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2817281
CAS No.: 953891-08-2
M. Wt: 274.32
InChI Key: MQZMLRYIWKKXPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. standard organic synthesis techniques, such as those involving the use of protecting groups and selective functionalization, are likely employed .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups and its isoxazole ring structure. This uniqueness makes it valuable for research applications, particularly in the study of enzyme inhibition and protein-ligand interactions .

Biological Activity

6-Cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS No. 606119-43-1) is a novel compound with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of approximately 274.31 g/mol. The compound features a unique oxazolo-pyridine structure that is significant for its biological interactions.

PropertyValue
Molecular FormulaC15H18N2O3C_{15}H_{18}N_{2}O_{3}
Molecular Weight274.31 g/mol
CAS Number606119-43-1

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The oxazolo-pyridine framework is particularly noted for its interaction with biological targets.

Antimicrobial Activity

Several studies have assessed the antimicrobial efficacy of compounds related to the oxazolo-pyridine class. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Studies :
    • Compounds in this class demonstrated minimum inhibitory concentrations (MICs) ranging from 0.44 to 34.02 μM against Staphylococcus aureus and Escherichia coli .
    • A study on similar compounds indicated MIC values against Mycobacterium tuberculosis between 7.32 and 136.10 μM .
  • Fungal Activity :
    • Some derivatives were also tested against fungi like Candida albicans, showing promising results in inhibiting growth .

The biological activity of this compound is hypothesized to involve the inhibition of key enzymes or pathways in microbial cells. For example:

  • DNA Gyrase Inhibition : Similar compounds have been shown to interact with DNA gyrase, a crucial enzyme for bacterial DNA replication . This interaction often involves metal ion bridges and hydrogen bonding with specific amino acids in the enzyme's active site.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological potential of this compound:

  • Synthesis and Evaluation :
    • A study synthesized various oxazolo-pyridine derivatives and evaluated their antibacterial properties against multiple strains of bacteria . The findings suggested that modifications to the cyclopropyl group significantly influenced antimicrobial activity.
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has indicated that the presence of bulky groups like cyclopropyl enhances lipophilicity, which may improve membrane permeability in bacteria .

Properties

IUPAC Name

6-cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)7-11-12-9(14(18)19)6-10(8-4-5-8)16-13(12)20-17-11/h6,8H,4-5,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZMLRYIWKKXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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